1,4-二异丁基磺酸钠

描述

Sodium 1,4-diisobutyl sulfosuccinate is a chemical compound belonging to the class of anionic surfactants. These surfactants are known for their ability to reduce surface tension, enhance wetting, and stabilize emulsions. Such compounds are synthesized through specific chemical reactions involving sulfonation and esterification processes.

Synthesis Analysis

The synthesis of related sodium sulfosuccinates typically involves esterification of maleic anhydride followed by sulfonation. An optimal process for related compounds involves conditions like lactamization at specific temperatures and times, demonstrating the complexity and precision required in synthesizing sodium sulfosuccinate derivatives (He Jiang-ping, 2008).

Molecular Structure Analysis

Crystal and molecular structures of sulfosuccinate derivatives have been determined through X-ray diffraction analysis, revealing intricate details like sodium ion coordination and the presence of hydration molecules. These analyses contribute significantly to understanding the geometric and electronic structure of sulfosuccinates (Y. Nagasoe et al., 1998).

Chemical Reactions and Properties

Sulfosuccinates participate in a variety of chemical reactions, including micellization and interaction with polymers. Studies have shown that sulfosuccinates like sodium bis(4-phenylbutyl) sulfosuccinate exhibit unique properties in their ability to form micelles and interact with hydrophobically modified poly(acrylamide), indicating strong pi-pi interactions and a propensity to form vesicles (Yanru Fan et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, critical micelle concentration (cmc), and surface activity, are crucial in determining the applications of sulfosuccinates in various industries. These properties depend on the molecular structure, the length of the alkyl chain, and the degree of sulfonation. The study of different sodium sulfosuccinates synthesized using various alcohols and their surface activities provides insight into their behavior in aqueous solutions (Gu Jin-yang et al., 2011).

Chemical Properties Analysis

The chemical properties of sulfosuccinates, such as reactivity towards different chemical groups and stability under various conditions, are influenced by their sulfonate and ester functionalities. Copper-catalyzed reactions involving sodium sulfinates, for example, showcase the versatility of sulfosuccinates in organic synthesis, providing pathways for the formation of sulfonamides and highlighting their potential in diverse chemical reactions (Weihao Rao & Bing‐Feng Shi, 2015).

科学研究应用

泻药和软便效果:它被广泛用作泻药,并被推广为软便剂。一项研究比较了1,4-二异丁基磺酸钠与安慰剂在健康受试者中的效果,结果显示在回肠或结肠中固体或水的排出量没有显著增加(Chapman et al., 1985)。

表面活性剂特性和与聚合物的相互作用:对其胶束化过程和与疏水修饰聚丙烯酰胺的相互作用的研究显示出与其他表面活性剂相比更大的表面张力和微极性,可能是由于分子中苯基之间的π-π相互作用(Fan et al., 2005)。

化妆品配方中的安全评估:一份修订后的报告评估了其在化妆品配方中的安全性,得出结论认为在这些产品中使用高达0.42%是安全的。然而,它被认为是一种累积性刺激物,建议在用于长时间接触皮肤的配方中谨慎使用(Andersen, 1998)。

分析化学应用:通过极谱脱附电位测量和其他技术对其进行测定已经得到审查。这些方法在分析地表水和废水中具有应用(Ahuja & Cohen, 1983)。

对蛋白质的影响:对其对蛋白质的旋光色散效应的研究表明,它部分展开蛋白质大分子,该剂的疏水尾部穿透到蛋白质的内部(Jirgensons, 1961)。

对药物敏感性的影响:研究表明,在非抗菌浓度下,它可以增加白念珠菌对氟康唑的敏感性,表明在增强抗菌疗法方面具有潜力(Simonetti et al., 1991)。

在透析中的作用:已经证明在透析前短期冲洗时,它可以加速尿素的腹膜透析(Mattocks & Penzotti, 1972)。

封装蛋白质的NMR光谱:其类似物已被用于将水溶性蛋白质封装在反胶束的水芯中,促进对这些蛋白质的高分辨率NMR研究(Shi et al., 2005)。

安全和危害

Sodium 1,4-diisobutyl sulfosuccinate has a hazard symbol of Xi, with hazard codes of 36/37/38 . Safety instructions include 26-36 . The U.S. Environmental Protection Agency (EPA) ensures that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to the pesticide chemical residue .

属性

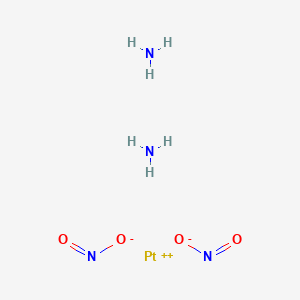

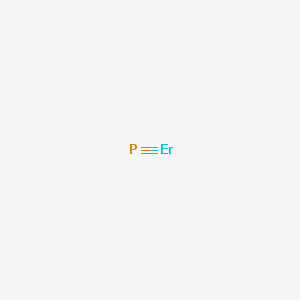

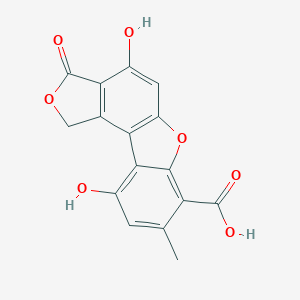

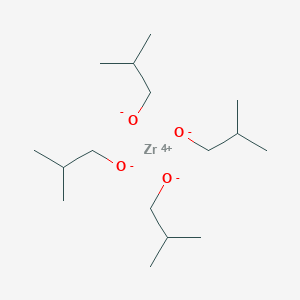

IUPAC Name |

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWXWSVUSTYPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029164 | |

| Record name | Sodium 1,4-diisobutyl sulfosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium 1,4-diisobutyl sulfosuccinate | |

CAS RN |

127-39-9 | |

| Record name | 1,4-Bis(2-methylpropyl)sulfobutanyedioate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1,4-diisobutyl sulfosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2-diisobutoxycarbonylethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL SODIUM SULFOSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B51N789L6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)